5-Bromo-1,3-benzoxazol-2-amine hydrochloride
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Overview
Description
5-Bromo-1,3-benzoxazol-2-amine hydrochloride is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
The synthesis of 5-Bromo-1,3-benzoxazol-2-amine hydrochloride typically involves the condensation of 2-aminophenol with a brominated aldehyde or ketone. One common method includes the use of 2-aminophenol and 5-bromosalicylaldehyde under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Bromo-1,3-benzoxazol-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-1,3-benzoxazol-2-amine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Materials Science: It is employed in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-benzoxazol-2-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .
Comparison with Similar Compounds
5-Bromo-1,3-benzoxazol-2-amine hydrochloride can be compared with other benzoxazole derivatives, such as:
2-Amino-5-bromobenzoxazole: Similar structure but lacks the hydrochloride group, which may affect its solubility and reactivity.
5-Chloro-1,3-benzoxazol-2-amine: Similar structure with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
2-Amino-1,3-benzoxazole: Lacks the halogen substituent, which may affect its chemical properties and applications.
Properties
IUPAC Name |
5-bromo-1,3-benzoxazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O.ClH/c8-4-1-2-6-5(3-4)10-7(9)11-6;/h1-3H,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBMEOPJYRVAOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(O2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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